molecular formula C18H23N3O3 B12505410 3-(3,4-dimethoxyphenyl)-N-methoxy-1,6-dimethyl-6,7-dihydro-5H-indazol-4-imine

3-(3,4-dimethoxyphenyl)-N-methoxy-1,6-dimethyl-6,7-dihydro-5H-indazol-4-imine

Cat. No.: B12505410
M. Wt: 329.4 g/mol
InChI Key: SVAIKXZNZGDSLC-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-N-methoxy-1,6-dimethyl-6,7-dihydro-5H-indazol-4-imine is a complex organic compound that belongs to the class of indazoles This compound is characterized by the presence of a dimethoxyphenyl group, a methoxy group, and a dimethylindazole structure

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-N-methoxy-1,6-dimethyl-6,7-dihydro-5H-indazol-4-imine typically involves multiple steps. One common synthetic route starts with the preparation of the 3,4-dimethoxyphenyl precursor, which can be synthesized from commercially available starting materials such as 3,4-dimethoxybenzaldehyde . . Industrial production methods may involve optimization of these steps to increase yield and purity.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-methoxy-1,6-dimethyl-6,7-dihydro-5H-indazol-4-imine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-(3,4-dimethoxyphenyl)-N-methoxy-1,6-dimethyl-6,7-dihydro-5H-indazol-4-imine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific indazole structure and the presence of both methoxy and dimethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-methoxy-1,6-dimethyl-6,7-dihydro-5H-indazol-4-imine

InChI

InChI=1S/C18H23N3O3/c1-11-8-13(20-24-5)17-14(9-11)21(2)19-18(17)12-6-7-15(22-3)16(10-12)23-4/h6-7,10-11H,8-9H2,1-5H3

InChI Key

SVAIKXZNZGDSLC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(=NOC)C1)C(=NN2C)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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